molecular formula C23H31GdN3Na2O11+3 B10782209 Gadoxate disodium

Gadoxate disodium

Cat. No.: B10782209
M. Wt: 728.7 g/mol
InChI Key: SLYTULCOCGSBBJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gadoxate disodium, also known as gadoxetic acid, is a hepatospecific gadolinium-based contrast agent (GBCA) used exclusively in magnetic resonance imaging (MRI) for liver research . Its primary research value lies in hepatic lesion characterization, enabling the detection and differentiation of focal liver lesions such as cysts, hemangiomas, and liver cancers . This compound is a linear, ionic molecule with a unique dual-excretion pathway, being equally eliminated via renal and hepatobiliary routes . Approximately 50% of an injected dose is selectively taken up by hepatocytes, a significantly higher percentage than other hepatobiliary agents . The mechanism of action involves a biphasic profile. Initially, it distributes into the vascular and extravascular spaces, providing dynamic phase imaging. Subsequently, it is actively transported into hepatocytes via organic anion-transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3, leading to a marked parenchymal enhancement in the hepatobiliary phase . This selective uptake is key to its research applications; lesions lacking functional OATP transporters, such as metastases or some hepatocellular carcinomas, do not absorb the agent and appear as hypointense areas, heightening the contrast against healthy liver tissue . Biliary excretion is mediated by Multidrug Resistance Protein 2 . This unique pathway makes this compound a valuable tool for functional MRI, offering insights into liver function, biliary drainage, and the characterization of hepatocarcinogenesis in research models . Its high T1 relaxivity further enhances signal generation in T1-weighted sequences . Researchers utilize this agent to study a variety of conditions, including the evaluation of hepatic metastases and the characterization of focal nodular hyperplasia (which appears iso- to hyperintense) versus hepatic adenoma (which appears hypointense) in the hepatobiliary phase . This product is For Research Use Only. It is strictly prohibited for personal, cosmetic, pharmaceutical, medicinal, or veterinary use.

Properties

Molecular Formula

C23H31GdN3Na2O11+3

Molecular Weight

728.7 g/mol

IUPAC Name

disodium;2-[2-[[2-[carboxylatomethyl(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;gadolinium(3+)

InChI

InChI=1S/C23H33N3O11.Gd.2Na/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;;;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);;;/q;+3;2*+1/p-2

InChI Key

SLYTULCOCGSBBJ-UHFFFAOYSA-L

Canonical SMILES

CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)O)CC(=O)[O-])CC(=O)O)N(CC(=O)O)CC(=O)[O-].[Na+].[Na+].[Gd+3]

Origin of Product

United States

Preparation Methods

Core Reaction Mechanism

Gadoxetate disodium is synthesized via chelation of gadolinium (Gd³⁺) with the ligand (4S)-4-(4-ethoxybenzyl)-3,6,9-tris(carboxylatomethyl)-3,6,9-triazaundecanedioic acid (EOB-DTPA). The ligand’s preparation is the critical step, requiring precise control of stereochemistry and functional group activation.

Key Intermediate Synthesis

The ligand precursor, S-1-(4-hydroxyphenyl)-3-azapentane-1,5-diamine (Formula III), reacts with halogenated carboxylates (Formula VI, X = Cl, Br) in alkaline conditions. For example:

  • Reactants :

    • Formula III compound: 1 kg (4.21 mol)

    • Sodium hydroxide: 2 kg

    • Bromoacetic acid sodium salt: 4.75 kg (29.5 mol)

  • Conditions : Reflux at 100°C for 20–40 hours.

  • Yield : 73–77% with purity ≥98%.

This one-step condensation avoids tert-butyl ester intermediates, reducing steric hindrance and simplifying purification.

Comparative Analysis of Patent Methods

Patent ReferenceReactantsConditionsYield (%)Purity (%)
CN104761461AFormula III + NaBrCH₂COO30h reflux, pH 2–373.898.0
CN109232279BCrude intermediate + LX-18 resin30% methanol elution73.199.8
CN104672099AFormula III + NaClCH₂COO40h reflux, H₂SO₄77.498.7
WO2017208258A1Multi-step alkylationNot disclosed>99.0

Key Observations :

  • Prolonged reflux (>30h) enhances reaction completeness but risks byproduct formation.

  • Halide choice (Br vs. Cl) marginally affects yield (73.8% vs. 77.4%).

Purification Strategies for Intermediates

Macroporous Resin Chromatography

Crude intermediates often contain unreacted starting materials and inorganic salts. Adsorption using polystyrene/divinylbenzene resins (e.g., LX-18, LS-620) achieves >99% purity:

  • Resin Specifications :

    • Pore size: 100–250 Å

    • Resin-to-crude ratio: 7:1 to 50:1

  • Elution Protocol :

    • Step 1 : Purified water to remove salts.

    • Step 2 : 30% methanol to isolate the target compound.

  • Outcome : Purity increases from ~95% to 99.8% after resin treatment.

Acid Precipitation and Filtration

Post-reaction, the mixture is acidified to pH 2–3 using sulfuric or hydrochloric acid, precipitating the ligand. Filtration and drying yield a crystalline solid.

Gadolinium Chelation and Final Product Formulation

Chelation Process

The ligand (EOB-DTPA) reacts with gadolinium chloride (GdCl₃) in aqueous solution:

  • Molar Ratio : 1:1 (ligand:Gd³⁺)

  • pH : 6.8–8.0 to ensure complex stability.

  • Thermodynamic Stability : Log KGdL = 23.46, ensuring minimal free Gd³⁺ release.

Lyophilization and Quality Control

The chelated product is lyophilized to remove solvents, yielding gadoxetate disodium as a white powder. Critical quality attributes include:

  • Residual Solvents : <500 ppm (ICH Q3C guidelines).

  • Gadolinium Content : 25.3–26.1% (theoretical: 25.8%).

Challenges and Innovations in Industrial Synthesis

Byproduct Management

  • Major Byproducts :

    • Unchelated ligand (removed via ultrafiltration).

    • Gadolinium oxalate (prevented by pH control).

Green Chemistry Advances

  • Solvent Reduction : Water-based reactions replace organic solvents (e.g., DMF, THF).

  • Catalyst-Free Synthesis : Alkaline conditions eliminate need for metal catalysts .

Chemical Reactions Analysis

Types of Reactions: Gadoxate disodium primarily undergoes chelation reactions. The key reactions include:

Common Reagents and Conditions:

Major Products:

    Gadolinium Complex:

Scientific Research Applications

Hepatobiliary Imaging

Gadoxate disodium is primarily used for enhancing liver MRI, providing critical information for the diagnosis and characterization of liver lesions. Its uptake by hepatocytes occurs through organic anion transporting polypeptides (OATPs), allowing for detailed imaging of liver function and biliary drainage.

Key Findings:

  • Diagnostic Performance : Studies have shown that this compound-enhanced MRI outperforms conventional imaging techniques such as computed tomography (CT) in detecting liver lesions, especially those smaller than 1 cm in diameter .
  • Lesion Characterization : this compound allows for better differentiation between benign and malignant lesions due to its distinct enhancement patterns during the hepatobiliary phase .

Functional MRI Applications

Recent research indicates potential applications of this compound in functional MRI, particularly in assessing liver function and hemodynamic changes. Its ability to provide functional information makes it a valuable tool in clinical settings.

Case Studies:

  • A study highlighted its use in evaluating liver function by measuring the reduction rate of signal intensity in the hepatobiliary phase, correlating with liver health .
  • Another pilot study explored its utility in prostate cancer imaging, leveraging OATP1B3 expression to track tumor characteristics .

Safety Profile

The safety of this compound has been extensively evaluated through multiple clinical trials and post-marketing surveillance.

Safety Data:

  • In a large-scale study involving over 8,000 patients, adverse events were reported at a rate of only 1.7%, with no significant safety concerns noted among pediatric populations .
  • Common adverse events included mild symptoms such as nausea and dyspnea, with serious adverse events being rare .

Regulatory Approval and Clinical Use

This compound has received regulatory approval for use in various countries, underscoring its established safety and efficacy profile.

Regulatory Insights:

  • The FDA approved this compound based on comprehensive data demonstrating improved visualization of liver lesions and a favorable safety profile across diverse patient populations .
  • Over 2.2 million patients have been treated with this compound since its introduction, further validating its clinical utility .

Comparative Efficacy

When compared to other gadolinium-based contrast agents, this compound exhibits superior performance in specific clinical scenarios.

FeatureThis compoundOther GBCAs
Hepatocyte SelectivityHighVariable
Diagnostic AccuracyHighModerate
Safety ProfileExcellentVaries
Lesion Detection Rate>90% for <1 cm<80%

Mechanism of Action

Gadoxate disodium is compared with other gadolinium-based contrast agents such as gadobenate dimeglumine (MultiHance) and gadopentetate dimeglumine (Magnevist):

Uniqueness:

Comparison with Similar Compounds

Structural and Pharmacokinetic Differences

Gadoxate disodium belongs to the class of gadolinium-based contrast agents (GBCAs), which vary in ligand structure and pharmacokinetics. Key comparisons include:

Table 1: Structural and Pharmacokinetic Comparison
Compound This compound (Gd-EOB-DTPA) Gadobenate Dimeglumine (MultiHance®) Gadopentetate Dimeglumine (Magnevist®)
Molecular Structure Ethoxybenzyl-DTPA ligand Benzyloxy-DTPA ligand DTPA ligand
Excretion Pathway 50% hepatobiliary, 50% renal 95% renal, 5% hepatobiliary 100% renal
Liver Uptake Mechanism OATP1B1/1B3-mediated transport Minimal hepatocyte uptake No hepatocyte uptake
Stability (Log Ktherm) 23.8 (high stability) 22.6 (high stability) 16.9 (lower stability)

Sources :

  • Gadobenate Dimeglumine (MultiHance®) : Shares a similar DTPA backbone but lacks the ethoxybenzyl group, resulting in predominantly renal excretion. It exhibits weak hepatobiliary excretion (5%) and is used for vascular and central nervous system (CNS) imaging .
  • Its lower thermodynamic stability increases the risk of gadolinium retention in patients with renal impairment .
Table 2: Clinical Utility Comparison
Parameter This compound Gadobenate Dimeglumine Gadopentetate Dimeglumine
Primary Indications Liver MRI (HCC, metastases, biliary) Vascular/CNS imaging Vascular/CNS imaging
Detection Sensitivity 83.2% for sub-1 cm liver lesions Not applicable 64.5% (inferior to Gd-EOB-DTPA)
Key Trials Improved HCC staging in Japan EU trials for vascular imaging Historical standard for CNS imaging

Sources :

  • This compound : Superior in detecting chemotherapy-treated liver metastases (83.2% sensitivity vs. 64.5% for CT) and is endorsed by the Japanese Liver Cancer Study Group for HCC management .
  • Gadobenate Dimeglumine : Used off-label for liver imaging but lacks robust data for hepatobiliary applications .

Sources :

Market and Regulatory Status

  • This compound : Approved in the EU (2004), Japan (2005), and the US (2008). Projected peak sales were €50 million, though actual figures remain undisclosed .
  • Gadopentetate Dimeglumine : Once dominant, its usage declined due to NSF concerns, though it remains a historical benchmark .

Q & A

Q. What standardized protocols are recommended for administering Gadoxate disodium in dynamic contrast-enhanced MRI (DCE-MRI) for hepatic studies?

  • Methodological Answer : this compound-enhanced MRI protocols typically involve intravenous administration at 0.025 mmol/kg body weight, followed by multiphasic imaging (arterial, portal venous, transitional, and hepatobiliary phases). Key parameters include:
  • T1-weighted sequences : Use breath-hold 3D gradient-echo with fat suppression.
  • Timing : Hepatobiliary phase imaging at 20 minutes post-injection to maximize hepatic parenchymal enhancement .
  • Validation : Compare lesion detection rates with histopathology or follow-up imaging to confirm sensitivity improvements .

Q. What in vitro models are optimal for assessing this compound’s cellular uptake mechanisms?

  • Methodological Answer : Human hepatocyte-derived cell lines (e.g., HepG2 or Chang Liver cells) are commonly used. Protocols include:
  • Exposure conditions : 5–10 mM this compound for 2–24 hours to evaluate dose- and time-dependent effects.
  • Viability assays : MTT or trypan blue exclusion to rule out cytotoxicity at clinical concentrations .
  • Gene expression profiling : qPCR for transporters like SLCO1B1/OATP1B1, critical for hepatic uptake .

Q. How should researchers design pilot studies to evaluate this compound’s efficacy in detecting colorectal liver metastases?

  • Methodological Answer :
  • Inclusion criteria : Patients with histologically confirmed metastases post-chemotherapy.
  • Imaging comparison : Pair this compound-enhanced MRI with spiral CT, focusing on lesions <1 cm.
  • Statistical analysis : Use Cohen’s kappa coefficient to assess inter-modality agreement in lesion detection .

Advanced Research Questions

Q. How can contradictory findings in this compound’s hepatocyte uptake efficiency be resolved across studies?

  • Methodological Answer : Discrepancies may arise from variability in transporter expression (e.g., OATP1B1 polymorphisms) or imaging timing. Mitigation strategies:
  • Gene ontology analysis : Use tools like DAVID or Ingenuity Pathway Analysis (IPA) to identify confounding pathways (e.g., drug-metabolizing enzymes) .
  • Population stratification : Subgroup analysis based on genetic markers (e.g., SLCO1B1 haplotypes) .
  • Dosage calibration : Adjust injection-to-scan intervals in patients with impaired hepatic function .

Q. What experimental frameworks address this compound’s transient dyspnea as a confounding variable in clinical trials?

  • Methodological Answer :
  • Randomized crossover design : Compare this compound with non-hepatobiliary agents (e.g., gadobenate dimeglumine) in the same cohort.
  • Adverse event monitoring : Use standardized scales (e.g., CTCAE v5.0) to grade dyspnea severity.
  • Statistical adjustment : Apply mixed-effects models to isolate contrast agent effects from baseline respiratory variability .

Q. How can multi-omics data enhance mechanistic studies of this compound’s biliary excretion?

  • Methodological Answer : Integrate transcriptomic (microarray/qPCR) and proteomic data to map excretion pathways:
  • Transcriptomic profiling : Identify differentially expressed genes (e.g., ABC transporters) using Affymetrix arrays with a 2.0-fold change threshold .
  • Pathway enrichment : Apply Gene Set Enrichment Analysis (GSEA) to detect overrepresented biological processes (e.g., bile acid transport) .
  • Validation : Use siRNA knockdown of candidate genes (e.g., ABCB11) in vitro to confirm functional roles .

Data Analysis & Reproducibility

Q. What statistical methods are recommended for analyzing this compound’s heterogeneous enhancement patterns in cirrhotic livers?

  • Methodological Answer :
  • Quantitative metrics : Calculate liver-to-spleen contrast ratios (LSC) in hepatobiliary phases.
  • Machine learning : Train convolutional neural networks (CNNs) on LSC data to classify fibrosis stages.
  • Reproducibility checks : Use intraclass correlation coefficients (ICC) for inter-observer variability assessment .

Q. How can researchers ensure reproducibility in this compound’s pharmacokinetic modeling?

  • Methodological Answer :
  • Open-access datasets : Share DICOM files and pharmacokinetic parameters via repositories like PhysioNet.
  • Model validation : Compare compartmental models (e.g., Tofts vs. Patlak) using Akaike Information Criterion (AIC) .
  • Reporting standards : Adhere to Beilstein Journal guidelines for experimental details (e.g., compound purity, imaging parameters) .

Ethical & Regulatory Considerations

Q. What informed consent elements are critical for clinical trials involving this compound in pediatric populations?

  • Methodological Answer :
  • Risk disclosure : Highlight rare but severe adverse events (e.g., nephrogenic systemic fibrosis in renal impairment).
  • Imaging justification : Justify radiation-free MRI over CT in protocols submitted to IRBs.
  • Pediatric assent : Use age-appropriate visual aids to explain procedures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.